N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide
Description
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a pentyl group, a phenyl group, and a phenylthio group attached to the thiadiazole ring
Properties
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-2-3-6-15-18-23-24-21(27-18)22-20(25)19(16-11-7-4-8-12-16)26-17-13-9-5-10-14-17/h4-5,7-14,19H,2-3,6,15H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJRQBLNCDJJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base. This reaction forms a 1,3,4-thiadiazole ring with a pentyl group attached at the 5-position.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a suitable phenyl halide.
Attachment of the Phenylthio Group: The phenylthio group can be attached to the acetamide moiety through a thiol-ene reaction or a similar thiol-based coupling reaction.
Industrial Production Methods:
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biology:
Antimicrobial Activity: Thiadiazole derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Diagnostic Agents: It can be used in the development of diagnostic tools or imaging agents.
Industry:
Agriculture: The compound can be used in the formulation of pesticides or herbicides.
Pharmaceuticals: It can be a precursor or intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
- 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
Comparison:
- Structural Differences: While the core thiadiazole ring is present in all these compounds, the substituents attached to the ring vary. For example, 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide has a chloro group instead of a phenylthio group.
- Chemical Properties: The presence of different substituents can significantly affect the compound’s reactivity, solubility, and stability.
- Biological Activity: The variations in structure can lead to differences in biological activity, such as antimicrobial potency or enzyme inhibition.
Uniqueness:
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide is unique due to the combination of its pentyl, phenyl, and phenylthio groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
